molecular formula C7H5FO4 B12326372 4-Fluoro-3,5-dihydroxybenzoic acid

4-Fluoro-3,5-dihydroxybenzoic acid

Cat. No.: B12326372
M. Wt: 172.11 g/mol
InChI Key: IQKUTUDIIBDICB-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dihydroxybenzoic acid is a derivative of benzoic acid, characterized by the presence of a fluorine atom at the 4-position and hydroxyl groups at the 3 and 5 positions on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3,5-dihydroxybenzoic acid typically involves the fluorination of 3,5-dihydroxybenzoic acid. One common method is the electrophilic aromatic substitution reaction, where a fluorinating agent such as fluorine gas or a fluorinating reagent like Selectfluor is used under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and safe handling of fluorinating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Fluoro-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Properties

Molecular Formula

C7H5FO4

Molecular Weight

172.11 g/mol

IUPAC Name

4-fluoro-3,5-dihydroxybenzoic acid

InChI

InChI=1S/C7H5FO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,(H,11,12)

InChI Key

IQKUTUDIIBDICB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)F)O)C(=O)O

Origin of Product

United States

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